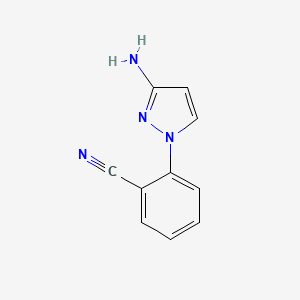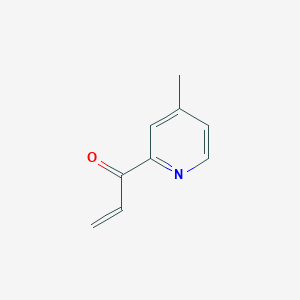
2-(3-amino-1H-pyrazol-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-amino-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring attached to a benzonitrile moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both an amino group and a nitrile group in its structure makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile typically involves the formation of the pyrazole ring followed by its attachment to the benzonitrile moiety. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-amino-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-amino-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-amino-1H-pyrazol-1-yl)methylbenzonitrile: Similar structure but with a methyl group attached to the benzonitrile moiety.
3-(3-amino-1H-pyrazol-5-yl)benzonitrile: Similar structure but with the amino group at a different position on the pyrazole ring.
Uniqueness
2-(3-amino-1H-pyrazol-1-yl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity
Eigenschaften
Molekularformel |
C10H8N4 |
|---|---|
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
2-(3-aminopyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c11-7-8-3-1-2-4-9(8)14-6-5-10(12)13-14/h1-6H,(H2,12,13) |
InChI-Schlüssel |
PYKDIBUDLWQDKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)



![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)


